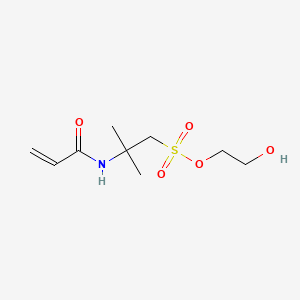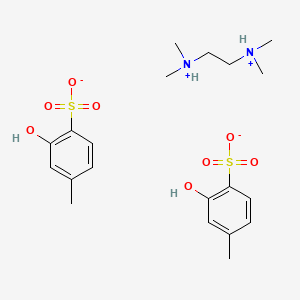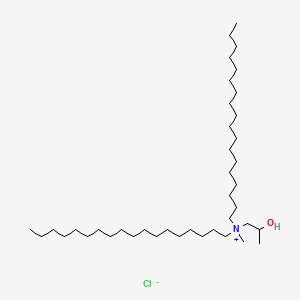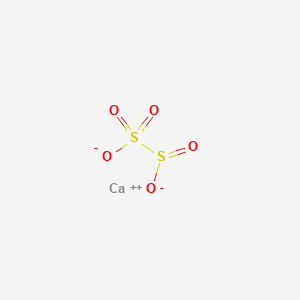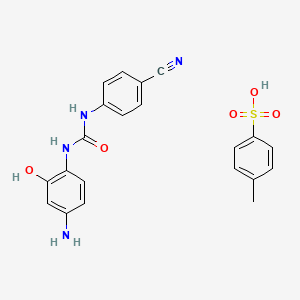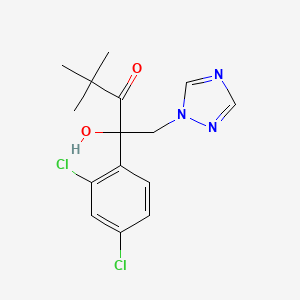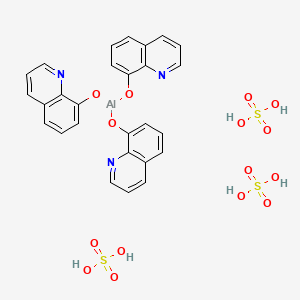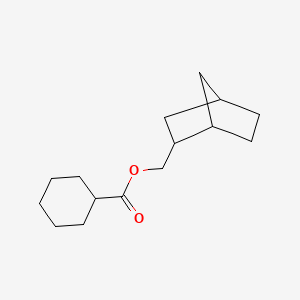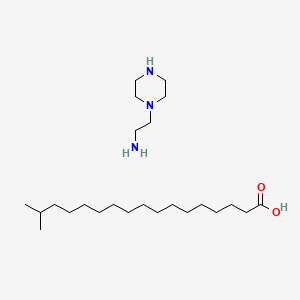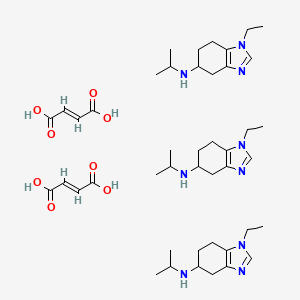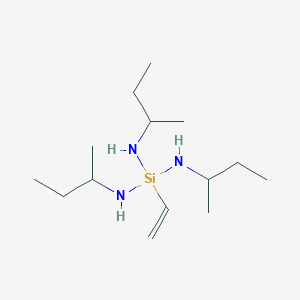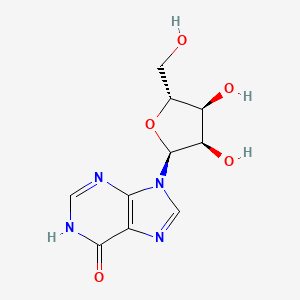
Einecs 275-516-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 275-516-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
The preparation of Einecs 275-516-4 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that may involve the use of catalysts, solvents, and specific temperature and pressure conditions.
Reaction Conditions: These conditions are optimized to ensure high yield and purity of the final product. Common techniques include distillation, crystallization, and chromatography.
Industrial Production: Large-scale production methods are employed to meet commercial demands.
Análisis De Reacciones Químicas
Einecs 275-516-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, often facilitated by catalysts or specific solvents.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation may require acidic or basic conditions, while reduction may need anhydrous environments.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 275-516-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may be utilized in biochemical assays and studies to understand biological processes and interactions.
Medicine: Research in pharmacology and drug development often involves this compound to explore its potential therapeutic effects.
Mecanismo De Acción
The mechanism by which Einecs 275-516-4 exerts its effects involves interactions with molecular targets and pathways. These may include:
Comparación Con Compuestos Similares
Einecs 275-516-4 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include those listed in the EINECS inventory, such as amyl nitrite, bismuth tetroxide, and mercurous oxide.
Uniqueness: The specific properties and reactivity of this compound make it distinct from these similar compounds.
Propiedades
Número CAS |
71486-44-7 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
dodecanoic acid;N-methylcyclohexanamine |
InChI |
InChI=1S/C12H24O2.C7H15N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-8-7-5-3-2-4-6-7/h2-11H2,1H3,(H,13,14);7-8H,2-6H2,1H3 |
Clave InChI |
SOZLPIWIUPNDLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)O.CNC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



